![molecular formula C6H11BrN2 B11826410 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural feature makes them interesting for various applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Another method involves the annulation of a new cycle to an existing pyrrole or cyclopropane ring . Industrial production methods typically involve large-scale cyclopropanation reactions using readily available starting materials and efficient catalytic systems.
Chemical Reactions Analysis
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the compound can undergo oxidative cyclopropanation using a copper catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring can enhance its biological activity .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 3-azabicyclo[3.1.0]hexane are studied for their potential as antiviral, antibacterial, and antitumor agents . For example, ficellomycin, which contains a similar ring structure, exhibits biological activities against bacteria, fungi, and tumors through DNA alkylation . Additionally, 3-azabicyclo[3.1.0]hexane derivatives are being explored for their potential use in treating neurological and neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with biological macromolecules, such as enzymes and receptors. For example, the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring is essential for its biological activity against bacteria, fungi, and tumors . The compound can also inhibit specific enzymes, such as monoacylglycerol lipase and MAP3K12 kinase, which are involved in various biological pathways .
Comparison with Similar Compounds
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds, such as ficellomycin, azinomycins, and vazabitide A . These compounds also contain the 1-azabicyclo[3.1.0]hexane ring structure and exhibit similar biological activities. the presence of the bromine atom in this compound may confer unique properties, such as increased reactivity and specificity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C6H11BrN2 |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C6H11BrN2/c7-6-1-5(6,2-8)3-9-4-6/h9H,1-4,8H2 |
InChI Key |
DNACQOXPDUBLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(CNC2)Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


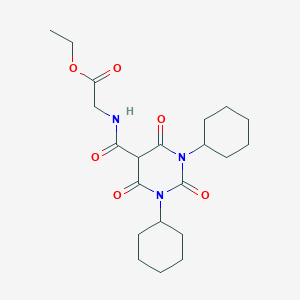
![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)

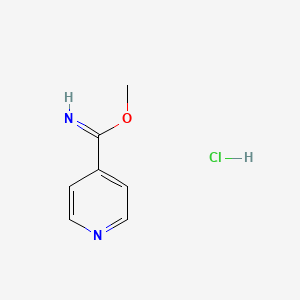
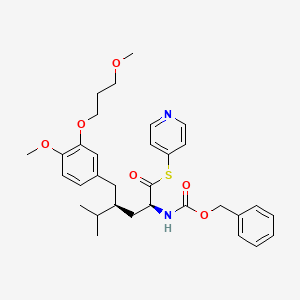

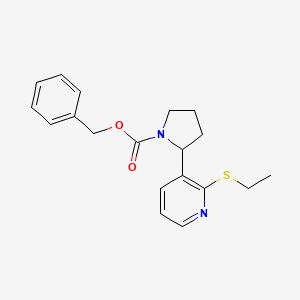
![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)
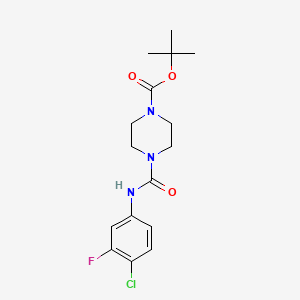


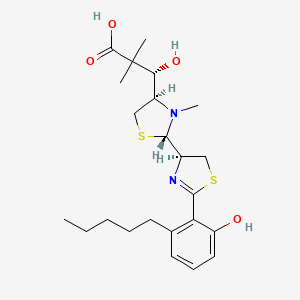

![3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11826421.png)
